molecular formula C13H9BrClNO2 B13707498 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid

Katalognummer: B13707498
Molekulargewicht: 326.57 g/mol
InChI-Schlüssel: NRKDSXRVJSTNPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyclopropyl groups attached to a quinoline core. Its chemical formula is C13H9BrClNO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Chlorination: The addition of a chlorine atom at the 8-position.

    Cyclopropylation: The attachment of a cyclopropyl group to the 2-position.

Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas, cyclopropyl halides, and carboxylating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the bromine or chlorine atoms to hydrogen.

    Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Bromo-4-chloroquinoline: Similar structure but lacks the cyclopropyl and carboxylic acid groups.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Shares bromine and chlorine atoms but has a different core structure.

Uniqueness

5-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to its combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups attached to a quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C13H9BrClNO2

Molekulargewicht

326.57 g/mol

IUPAC-Name

5-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9BrClNO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI-Schlüssel

NRKDSXRVJSTNPO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.